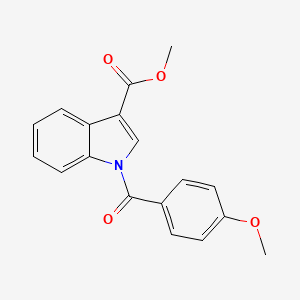
Tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, an aminoethyl group, a hydroxyl group, and a tert-butyl ester group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the cyclization of amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: Tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines or other derivatives.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely based on the context of its use.
類似化合物との比較
Tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate
Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride is unique due to its specific structural features, such as the presence of the hydroxyl group on the pyrrolidine ring, which can influence its reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
tert-butyl 3-(1-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-8(12)11(15)5-6-13(7-11)9(14)16-10(2,3)4;/h8,15H,5-7,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNOBRLVRSFMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCN(C1)C(=O)OC(C)(C)C)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-ENAMIDE](/img/structure/B2871623.png)
![Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2871625.png)

![3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide](/img/structure/B2871634.png)
![N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2871635.png)


![5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide](/img/structure/B2871638.png)

![bis(N-[(furan-2-yl)methyl]guanidine), sulfuric acid](/img/structure/B2871640.png)
![4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2871642.png)

![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2871644.png)
